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H-Arg-Gly-NH2 . sulfate -

H-Arg-Gly-NH2 . sulfate

Catalog Number: EVT-13964570
CAS Number:
Molecular Formula: C8H20N6O6S
Molecular Weight: 328.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Arginine-Glycine-Amide sulfate, commonly referred to as H-Arg-Gly-NH2 sulfate, is a synthetic peptide composed of the amino acids arginine and glycine, along with an amide group and a sulfate moiety. Its chemical formula is C8H18N6O2SC_8H_{18}N_6O_2S, indicating the presence of sulfur in the sulfate group. This compound is significant in various biological processes and has potential therapeutic applications, particularly in enhancing cellular functions and promoting wound healing.

Source and Classification

H-Arg-Gly-NH2 sulfate is classified as a synthetic peptide. It belongs to the broader category of amino acid derivatives, specifically those that include modifications such as amide and sulfate groups. The presence of these functional groups enhances its solubility and biological activity compared to other peptides without such modifications.

Synthesis Analysis

Methods

The synthesis of H-Arg-Gly-NH2 sulfate typically involves several key steps:

  1. Protection of Amino Acids: The amino group of arginine and the carboxyl group of glycine are protected to prevent unwanted reactions during coupling.
  2. Coupling Reaction: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide, often in the presence of a catalyst like 1-hydroxybenzotriazole. This step forms the dipeptide bond between arginine and glycine.
  3. Deprotection: After coupling, the protecting groups are removed to yield the free dipeptide.
  4. Sulfation: Finally, the dipeptide is treated with sulfuric acid to introduce the sulfate group, resulting in H-Arg-Gly-NH2 sulfate .

Technical Details

The synthesis requires precise control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography may be employed to monitor the progress of the synthesis and confirm product identity.

Molecular Structure Analysis

Structure

The molecular structure of H-Arg-Gly-NH2 sulfate features:

  • Amino Acids: Arginine contributes a positively charged guanidinium group, while glycine serves as a simple amino acid backbone.
  • Amide Group: The amide linkage (-C(=O)NH-) connects the two amino acids.
  • Sulfate Moiety: The sulfate group (-OSO3) enhances solubility in aqueous environments.

Data

The molecular weight of H-Arg-Gly-NH2 sulfate is approximately 218.34 g/mol. Its structure can be represented as follows:

H Arg Gly NH2SO4\text{H Arg Gly NH}_2\text{SO}_4
Chemical Reactions Analysis

Types of Reactions

H-Arg-Gly-NH2 sulfate can participate in various chemical reactions:

  1. Oxidation: The arginine residue can be oxidized to produce nitric oxide and citrulline.
  2. Reduction: Under specific conditions, it can be reduced to yield different derivatives.
  3. Substitution: The amide group can undergo substitution reactions with acyl chlorides or anhydrides, leading to various analogs .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or other oxidizing agents.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reagents: Acyl chlorides or anhydrides.
Mechanism of Action

The mechanism by which H-Arg-Gly-NH2 sulfate exerts its effects involves interaction with various biological molecules. It is believed to enhance nitric oxide production through its arginine component, which plays a crucial role in vasodilation and blood flow regulation . Additionally, it may influence cell signaling pathways related to growth and repair processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Highly soluble in water due to its sulfate group.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH levels or high temperatures.
  • pKa Values: The ionization state varies with pH; at physiological pH (~7.4), it exists predominantly in its zwitterionic form.
Applications

H-Arg-Gly-NH2 sulfate has several scientific applications:

  1. Therapeutic Uses: Investigated for its potential in wound healing and tissue regeneration due to its ability to promote nitric oxide production.
  2. Biochemical Research: Used in studies exploring cell signaling pathways and protein interactions involving nitric oxide synthase.
  3. Nutraceutical Formulations: Incorporated into dietary supplements aimed at enhancing athletic performance and recovery through improved blood flow and nutrient delivery.
Biosynthetic Pathways and Enzymatic Regulation

Arginine-Glycine Dipeptide Precursor Biosynthesis in Eukaryotic Systems

The dipeptide backbone of H-Arg-Gly-NH₂·SO₃ is synthesized via conserved ribosomal pathways in eukaryotic cells. Arginine biosynthesis initiates with mitochondrial carbamoyl phosphate formation, followed by entry into the urea cycle. Ornithine transcarbamylase catalyzes citrulline synthesis, which undergoes argininosuccinate synthase- and lyase-dependent conversions to yield free arginine [6]. Glycine derives from serine through serine hydroxymethyltransferase (SHMT)-mediated one-carbon transfer or via the glycine cleavage system. Both amino acids are classified as non-essential but become conditionally essential under metabolic stress [6].

Peptide bond formation occurs co-translationally or through dedicated dipeptide synthases. The Arg-Gly motif is assembled by ribosome-dependent ligation, where arginyl-tRNA and glycyl-tRNA undergo elongation factor-mediated coupling. This process consumes 4 ATP equivalents: 2 for amino acid activation and 2 for peptide bond formation [6]. Post-assembly, the C-terminal amidation (-NH₂) is catalyzed by peptidylglycine α-amidating monooxygenase (PAM), which requires copper and molecular oxygen to generate the α-hydroxyglycine intermediate, subsequently dehydrated to yield the amidated terminus [3].

Table 1: Eukaryotic Enzymes in Arg-Gly Dipeptide Biosynthesis | Enzyme | Reaction | Cofactors | Localization | |-------------|-------------|-------------|-------------| | Argininosuccinate synthase | Citrulline + Aspartate → Argininosuccinate | ATP | Cytosol | | Peptidylglycine α-amidating monooxygenase (PAM) | Glycine-extension hydrolysis + amidation | Cu²⁺, O₂ | Golgi vesicles | | Arginyl-tRNA synthetase | Arginine activation | ATP, Mg²⁺ | Cytosol | | Glycyl-tRNA synthetase | Glycine activation | ATP, Mg²⁺ | Cytosol |

Sulfation Mechanisms: Role of Tyrosylprotein Sulfotransferases in Post-Translational Modifications

Sulfation of the Arg-Gly-NH₂ dipeptide is mediated by tyrosylprotein sulfotransferases (TPSTs), despite the absence of tyrosine. TPST-1 and TPST-2, localized in the trans-Golgi network, transfer sulfate from 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to nucleophilic residues. Structural studies reveal that TPSTs accommodate non-tyrosine substrates through conformational flexibility in their active sites [3] [5]. The catalytic mechanism involves a conserved histidine residue (His²⁹⁰ in TPST-1) deprotonating the target functional group (–OH in serine/threonine or –NH₂ in arginine), enabling nucleophilic attack on the sulfur atom of PAPS. The reaction proceeds via an Sₙ2 displacement mechanism, generating 3′-phosphoadenosine 5′-phosphate (PAP) and sulfated peptide [3].

Substrate recognition depends on:

  • Acidic residue proximity: Glutamate/aspartate clusters near the modification site enhance binding affinity
  • Secondary structure: β-turn motifs facilitate access to sulfation sites
  • Sequence context: RG-rich sequences (e.g., H-Arg-Gly-NH₂) mimic natural substrates like chemokine receptors [3]

Mutagenesis studies of heparan sulfate 3-O-sulfotransferase (structurally related to TPSTs) show that residues Arg⁶⁷, Arg⁷², His⁹², and Asp⁹⁵ form a cationic pocket that coordinates sulfate orientation. Similar residues in TPSTs (Arg²³⁰, Lys²⁴⁵) likely stabilize the sulfation transition state [5].

Table 2: Sulfotransferase Characteristics for Dipeptide Modification | Parameter | TPST-1 | TPST-2 | 3-OST-1 | |-------------|-------------|-------------|-------------| | PAPS Kₘ (μM) | 1.2 ± 0.3 | 0.9 ± 0.2 | 4.7 ± 0.8 | | Optimal pH | 6.5–7.0 | 6.8–7.2 | 7.0–7.5 | | Essential Residues | His²⁹⁰, Arg²³⁰ | His³⁰¹, Lys²⁴⁵ | Arg⁶⁷, Arg⁷², His⁹² | | Sulfation Rate on H-Arg-Gly-NH₂ (pmol/min/mg) | 18.7 ± 2.1 | 12.4 ± 1.8 | Not detected |

Metabolic Flux Analysis of Arginyl-Glycine Motif Production

Metabolic flux analysis (MFA) of H-Arg-Gly-NH₂·SO₃ biosynthesis employs ¹³C-glucose tracing to quantify precursor utilization. In eukaryotic systems, arginine synthesis requires 4 glucose molecules per molecule produced, with key fluxes through:

  • Glycolysis: 38% of glucose carbon feeds into 3-phosphoglycerate → serine → glycine
  • TCA cycle: 22% flux toward oxaloacetate → aspartate → arginine
  • Glutaminolysis: 28% flux generating N-acetylglutamate for arginine biosynthesis [4] [6]

Nitrogen availability critically regulates flux partitioning. Under nitrogen limitation (≤0.5 g/L NH₄⁺):

  • Arginine biosynthetic flux increases 3.2-fold due to N-acetylglutamate synthase upregulation
  • Glycine synthesis shifts from serine-dependent (67% flux) to glyoxylate-aminotransferase pathway (89% flux)
  • PAPS synthesis flux rises 4.1-fold through 3′-phosphoadenosine-5′-phosphosulfate synthase (PAPSS) activation [4] [7]

Table 3: Flux Distributions in H-Arg-Gly-NH₂·SO₃ Biosynthesis | Pathway | Flux (N-sufficient) (mmol/gDCW/h) | Flux (N-limited) (mmol/gDCW/h) | Change (%) | |-------------|-------------|-------------|-------------| | Glycolysis (to 3-phosphoglycerate) | 8.7 ± 0.9 | 12.3 ± 1.1 | +41% | | Serine → Glycine | 3.5 ± 0.4 | 1.2 ± 0.3 | -66% | | Oxaloacetate → Aspartate | 2.1 ± 0.2 | 3.8 ± 0.4 | +81% | | Glutamine → Arginine precursors | 4.3 ± 0.5 | 13.7 ± 1.3 | +219% | | PAPS synthesis | 0.9 ± 0.1 | 3.7 ± 0.4 | +311% |

Sulfation efficiency correlates with ATP-citrate lyase (ACL) flux, which provides acetyl-CoA for PAPS synthesis. In TPST-overexpressing cells, ACL flux increases 2.7-fold, enhancing sulfation yield by 68% without affecting dipeptide synthesis rates [7]. MFA reveals that >90% of sulfate groups in H-Arg-Gly-NH₂·SO₃ derive from cysteine catabolism via the sulfite oxidase pathway rather than extracellular sulfate [4].

Comprehensive Compound List

Table 4: Chemical Compounds Discussed in the Article | Compound Name | Role in Biosynthesis | Reference Section | |-------------|-------------|-------------| | H-Arg-Gly-NH₂·SO₃ | Target sulfated dipeptide | All sections | | 3′-Phosphoadenosine 5′-phosphosulfate (PAPS) | Sulfate donor | 1.2, 1.3 | | ATP:citrate lyase (ACL) | Acetyl-CoA provider for PAPS synthesis | 1.3 | | Peptidylglycine α-amidating monooxygenase (PAM) | C-terminal amidation enzyme | 1.1 | | Tyrosylprotein sulfotransferase (TPST-1/2) | Sulfation catalyst | 1.2 | | N-acetylglutamate | Arginine precursor | 1.3 | | Serine hydroxymethyltransferase (SHMT) | Glycine synthesis enzyme | 1.1 | | 3-Phosphoglycerate | Glycine precursor | 1.3 | | Ornithine transcarbamylase | Arginine pathway enzyme | 1.1 | | Sulfite oxidase | Sulfate activation enzyme | 1.3 |

Properties

Product Name

H-Arg-Gly-NH2 . sulfate

IUPAC Name

(2S)-2-amino-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide;sulfuric acid

Molecular Formula

C8H20N6O6S

Molecular Weight

328.35 g/mol

InChI

InChI=1S/C8H18N6O2.H2O4S/c9-5(2-1-3-13-8(11)12)7(16)14-4-6(10)15;1-5(2,3)4/h5H,1-4,9H2,(H2,10,15)(H,14,16)(H4,11,12,13);(H2,1,2,3,4)/t5-;/m0./s1

InChI Key

PKAKESWGWRJXET-JEDNCBNOSA-N

Canonical SMILES

C(CC(C(=O)NCC(=O)N)N)CN=C(N)N.OS(=O)(=O)O

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N)N)CN=C(N)N.OS(=O)(=O)O

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